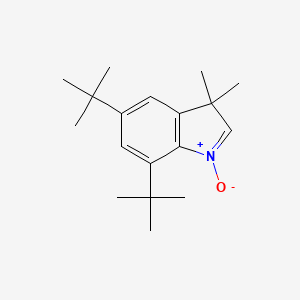![molecular formula C5H4ClN5 B14688594 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine CAS No. 30152-90-0](/img/structure/B14688594.png)
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of heterocyclic compounds known as tetrazolopyrimidines. These compounds are characterized by a fused ring system consisting of a tetrazole ring and a pyrimidine ring. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the reaction of 5-aminotetrazole with aromatic aldehydes and acetylacetone under solvent- and catalyst-free conditions at elevated temperatures (150–160°C). This reaction proceeds through a three-component mechanism, resulting in the formation of the desired tetrazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Cyclization Reactions: The tetrazole ring can undergo cyclization with other reagents, resulting in the formation of complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
Scientific Research Applications
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another heterocyclic compound with a similar fused ring system but different substituents.
5,7-Dimethyltetrazolo[1,5-a]pyrimidine: A compound with two methyl groups instead of one chlorine and one methyl group.
5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines: Compounds with arylvinyl groups instead of chlorine and methyl groups.
Uniqueness
5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine is unique due to the presence of both chlorine and methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
30152-90-0 |
|---|---|
Molecular Formula |
C5H4ClN5 |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
5-chloro-7-methyltetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H4ClN5/c1-3-2-4(6)7-5-8-9-10-11(3)5/h2H,1H3 |
InChI Key |
XDEIIMJSGCAJSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=NN12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


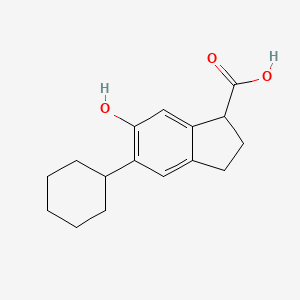
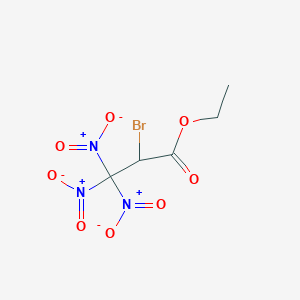
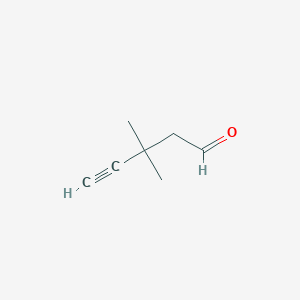

![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)

![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
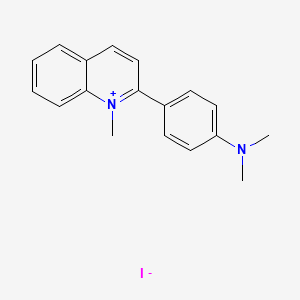
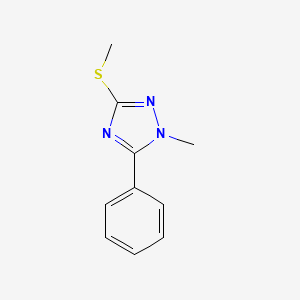

![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
